
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, similar in structure to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized by various spectroscopic techniques and single-crystal X-ray crystallography. The study found that these complexes form 1D and 2D supramolecular architectures through hydrogen bonding interactions. Additionally, the antioxidant activity of the ligands and their complexes was assessed, showing significant activity, which might indicate potential applications in mitigating oxidative stress-related conditions Chkirate et al., 2019.
Luminescent Lanthanide Compounds
Derivatives of pyrazolyl-pyridines, which are structurally related to the compound , have been used for over 15 years as ligands, with applications including luminescent lanthanide compounds for biological sensing. This research area explores the synthesis of these derivatives and their complex chemistry, highlighting their potential in developing novel sensing materials that could be used in various biological and environmental monitoring applications Halcrow, 2005.
Alzheimer's Disease Therapeutics
In the realm of neurodegenerative diseases, specifically Alzheimer's, 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, structurally akin to the compound in focus, have been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. This finding underscores the therapeutic potential of such compounds in treating Alzheimer's disease by targeting key pathological processes Umar et al., 2019.
Corrosion Inhibition
Research into acetamide derivatives has also shown promising results in the field of corrosion science. Specifically, 2-(Alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives have been synthesized and demonstrated significant corrosion inhibition efficiencies. This application is crucial in industrial settings where metal preservation is of paramount importance Yıldırım & Çetin, 2008.
Molecular Docking and Antimicrobial Activity
Novel pyridine derivatives, which share a core structure with this compound, have been subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins. Additionally, these compounds have shown antimicrobial and antioxidant activities, suggesting their potential use in developing new antimicrobial agents Flefel et al., 2018.
properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-20-14(5-7-18-20)13-4-3-12(9-16-13)10-17-15(22)11-21-8-2-6-19-21/h2-9H,10-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDNNPQPNKGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

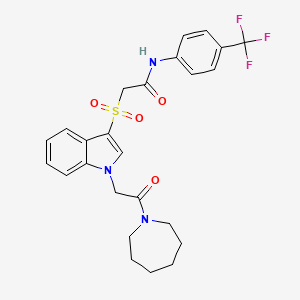
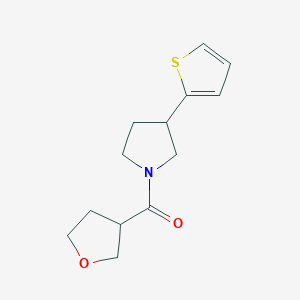
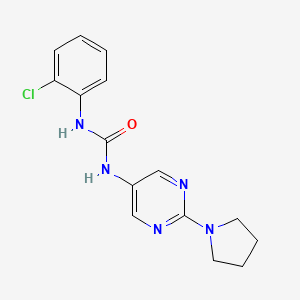
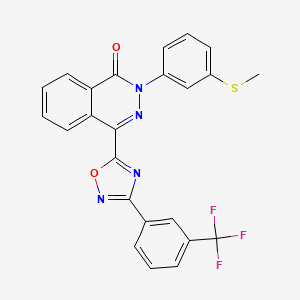
![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)


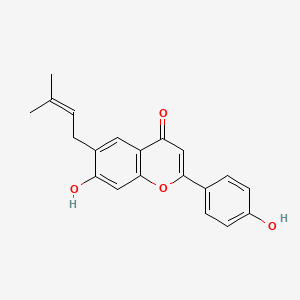
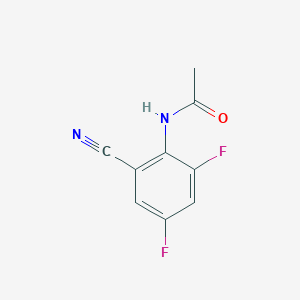



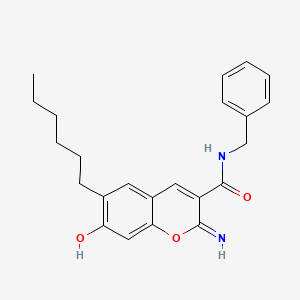
![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)